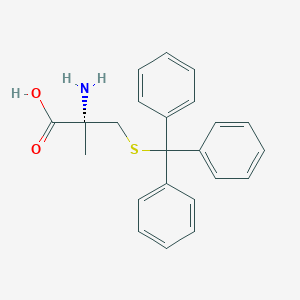

(R)-2-Amino-2-methyl-3-(tritylthio)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“®-2-Amino-2-methyl-3-(tritylthio)propanoic acid” is a complex organic compound. It is a derivative of propanoic acid, with additional functional groups attached . The compound contains an amino group and a tritylthio group attached to the propanoic acid backbone .

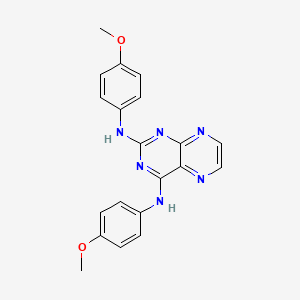

Molecular Structure Analysis

The molecular structure of “®-2-Amino-2-methyl-3-(tritylthio)propanoic acid” is complex due to the presence of multiple functional groups . The compound contains a propanoic acid backbone, with an amino group and a tritylthio group attached .Chemical Reactions Analysis

The compound “®-2-Amino-2-methyl-3-(tritylthio)propanoic acid” likely undergoes various chemical reactions due to the presence of reactive functional groups . For instance, the amino group can participate in reactions such as amide bond formation, while the tritylthio group can undergo reactions with electrophiles .Applications De Recherche Scientifique

Chemical Synthesis and Recovery Processes

Research into the recovery of propionic acid from aqueous solutions using reactive extraction techniques highlights the importance of carboxylic acids in industrial applications. Propionic acid is crucial in food, pharmaceutical, and chemical industries. Reactive extraction with specific extractants like Aliquat 336 has been investigated for propionic acid recovery from fermentation broth, demonstrating the relevance of chemical processes in enhancing industrial acid recovery efficiency (Keshav, Chand, & Wasewar, 2009).

Radiolabeling and Biologic Evaluation for Medical Imaging

The synthesis and evaluation of radiolabeled compounds for positron emission tomography (PET) imaging of brain tumors represent a significant application in medicinal chemistry. Compounds similar to (R)-2-Amino-2-methyl-3-(tritylthio)propanoic acid, owing to their amino acid-like structures, can be radiolabeled for use in diagnostic imaging. This research provides valuable insights into the potential medical applications of structurally related compounds (McConathy et al., 2010).

Anticancer Activity of Derivatives

The synthesis and evaluation of S-glycosyl and S-alkyl derivatives for anticancer activity underscore the importance of structural modification in discovering potent therapeutic agents. Compounds containing sulfur atoms, akin to the tritylthio group in (R)-2-Amino-2-methyl-3-(tritylthio)propanoic acid, have been explored for their potential in treating cancer, demonstrating the critical role of chemical synthesis in drug discovery (Saad & Moustafa, 2011).

Carbon Dioxide Capture

The study of tri-solvent blends containing amines for carbon dioxide (CO2) capture illustrates the application of chemical compounds in environmental science. Research into highly concentrated solvent blends for CO2 capture, where compounds similar in functionality to (R)-2-Amino-2-methyl-3-(tritylthio)propanoic acid could potentially be used, highlights the ongoing efforts to address climate change by developing efficient CO2 absorption technologies (Nwaoha et al., 2016).

Propriétés

IUPAC Name |

(2R)-2-amino-2-methyl-3-tritylsulfanylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO2S/c1-22(24,21(25)26)17-27-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,17,24H2,1H3,(H,25,26)/t22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBYOBJVKEXOCNP-QFIPXVFZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-2-methyl-3-(tritylthio)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Fluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2877036.png)

![3-ethyl-N-(4-isopropylphenyl)-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2877038.png)

![2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2877039.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2877040.png)

![4-methyl-2-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}pentanoic acid hydrochloride](/img/structure/B2877045.png)

![3-((Pyridin-3-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2877048.png)

![6-((2,5-dimethylbenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2877052.png)

![trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2877053.png)

![3-methyl-5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2877056.png)